molecular formula C16H23N5O3 B4750931 3-butyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

3-butyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B4750931
M. Wt: 333.39 g/mol
InChI Key: PCHZVOHNASQEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of imidazopyridines and has shown promising results in several scientific research studies.

Scientific Research Applications

Antisense Oligonucleotides and Therapeutics

Antisense oligonucleotides (ASOs) are promising tools for gene regulation and therapy. The 2’-O-MOE ribonucleosides, including our compound, serve as essential building blocks for ASOs. Their improved hybridization properties, nuclease resistance, and pharmacological profiles make them valuable for designing second-generation ASOs .

RNA Interference (RNAi)

RNAi is a powerful technique for gene silencing. Modified ribonucleosides like 2’-O-MOE derivatives enhance the stability and specificity of small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs). These molecules can selectively target and silence specific genes, offering potential therapeutic applications .

Chemical Biology and Drug Discovery

Researchers use 2’-O-MOE ribonucleosides to study RNA structure and function. By incorporating these modified nucleosides into RNA sequences, scientists gain insights into RNA-protein interactions, RNA folding, and ribozyme activity. Additionally, drug discovery efforts often involve designing RNA-targeted compounds using 2’-O-MOE derivatives .

Nucleic Acid-Based Vaccines

Modified ribonucleosides play a role in developing nucleic acid-based vaccines. These vaccines use RNA or DNA sequences to elicit immune responses against specific pathogens or cancer cells. 2’-O-MOE ribonucleosides enhance the stability and immunogenicity of vaccine constructs .

Bioconjugation and Imaging

Functionalized ribonucleosides find applications in bioconjugation and imaging. Researchers can attach fluorophores, nanoparticles, or other tags to 2’-O-MOE derivatives for tracking RNA localization, protein-RNA interactions, or cellular processes. These modified nucleosides enable precise labeling and visualization .

Chemical Synthesis and Medicinal Chemistry

The synthesis of 2’-O-MOE ribonucleosides involves innovative chemical strategies. Researchers explore efficient routes to prepare these derivatives, especially for guanine and adenine nucleosides. These synthetic pathways contribute to the development of novel RNA-based therapeutics and diagnostics .

properties

IUPAC Name

2-butyl-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-5-6-7-20-14(22)12-13(18(3)16(20)23)17-15-19(8-9-24-4)11(2)10-21(12)15/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHZVOHNASQEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C=C(N3CCOC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-butyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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3-butyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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3-butyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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3-butyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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3-butyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 6
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3-butyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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